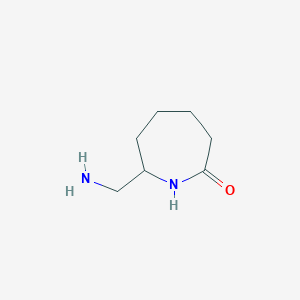

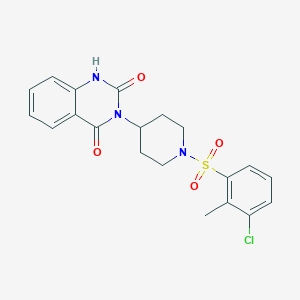

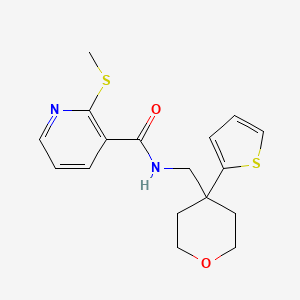

![molecular formula C22H18N4O3S B2923225 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1226448-62-9](/img/structure/B2923225.png)

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a dihydro-2H-thieno[3,4-c]pyrazol group, and a phenylisoxazole group . These groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities to the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in it. For example, the methoxy group might undergo demethylation, and the pyrazol group might participate in various condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting point would be influenced by the strengths of the intermolecular forces present .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds with the thieno[3,4-c]pyrazole moiety have been studied for their potential anticancer properties. The presence of a 4-methoxyphenyl group can contribute to the compound’s ability to act as a ligand for various cancer-related targets. For instance, similar structures have shown antiproliferative activity against various cancer cell lines, suggesting that our compound may also possess such properties .

Enzyme Inhibition

The structural complexity of the compound suggests it could be a candidate for enzyme inhibition. Enzymes that are overexpressed in certain diseases, such as cancer or diabetes, could be potential targets. The isoxazole ring, in particular, might interact with the active sites of enzymes, leading to potential therapeutic applications .

Fluorescence Imaging

Some thieno[3,4-c]pyrazole derivatives have been identified as fluorescent compounds. This property can be utilized in fluorescence imaging, a powerful technique in biological research for studying cell structures and identifying molecules of interest. The compound could serve as a fluorescent probe or be modified to enhance its optical properties for imaging applications .

Neurological Disorder Research

Isoxazole derivatives have been associated with neurological benefits, including neuroprotection and cognitive enhancement. The compound’s structure could be explored for its potential effects on neurological pathways, which might lead to applications in researching treatments for disorders like Alzheimer’s or Parkinson’s disease .

Material Science

The rigidity and planarity of the compound’s structure make it a candidate for material science applications. It could be used in the development of organic semiconductors or as a building block for more complex organic materials that require stable, conjugated systems .

Synthetic Chemistry

As a versatile organic molecule, this compound could be used as an intermediate in the synthesis of a variety of other organic compounds. Its reactive sites, such as the carboxamide group, allow for further functionalization, making it a valuable tool in synthetic chemistry for creating new molecules with desired properties .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target class ii c-met . c-Met is a protein that in humans is encoded by the MET gene. It has tyrosine kinase activity and plays a role in the control of cell growth, morphogenesis, and motility.

Mode of Action

It’s known that similar compounds inhibit their targets, resulting in a change in the normal functioning of the cell . The compound’s interaction with its targets could lead to changes in cellular processes, potentially altering cell growth, morphogenesis, and motility.

Pharmacokinetics

Similar compounds have been known to exhibit good bioavailability . The impact of these properties on the compound’s bioavailability would be crucial in determining its effectiveness as a therapeutic agent.

Result of Action

Similar compounds have been known to exhibit cytotoxic activity , suggesting that this compound could also have potential anticancer properties.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-28-16-9-7-15(8-10-16)26-21(17-12-30-13-19(17)24-26)23-22(27)18-11-20(29-25-18)14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKZMPLFINAPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

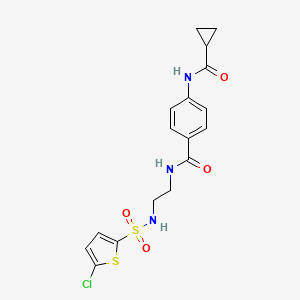

![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)

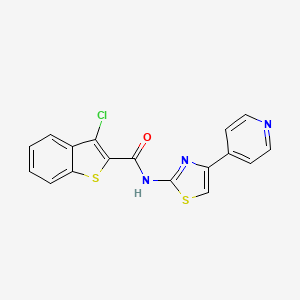

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2923152.png)

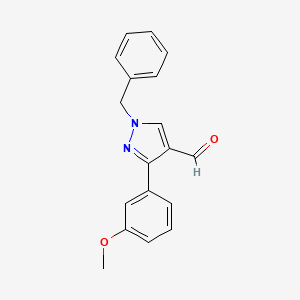

![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2923162.png)